Z-Gly-betana

protease substrate specificity enzyme kinetics biochemical assay development

Z-Gly-betana is a minimal P1-P1' protease substrate with a Gly-βNA core, eliminating extended S2-S4 subsite binding that confounds multi-residue substrates like Z-Gly-Gly-Arg-βNA. The Z (Cbz) group blocks aminopeptidase interference, ensuring signal derives exclusively from endoproteolytic cleavage at the Gly-βNA amide bond. Its β-naphthylamide reporter supports both fluorescence (λex ~335 nm / λem ~410-430 nm) and colorimetric diazotization readouts—dual modality unavailable with AMC substrates. Essential for enteropeptidase assays, S1 subsite mapping, and high-throughput inhibitor screening where substrate-length tolerance is limited. Request a quote for bulk or custom packaging.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
Cat. No. B15348421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-betana
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H18N2O3/c23-19(13-21-20(24)25-14-15-6-2-1-3-7-15)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,24)(H,22,23)
InChIKeyQEQQHQJUDTUICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-betana: A Single-Residue Protease Substrate for Mechanistic and Profiling Studies


Z-Gly-betana (CAS: 95424-85-4, molecular weight approximately 334.4 g/mol, C20H18N2O3) is a single-residue peptide derivative comprising an N-terminal carbobenzyloxy (Cbz, Z) protecting group conjugated to glycine, with a C-terminal β-naphthylamide (betana, βNA) chromogenic/fluorogenic reporter moiety . Its minimal P1-P1' structure (Gly-βNA) distinguishes it from the more commonly deployed di- and tripeptide substrates (e.g., Z-Gly-Gly-Arg-βNA or Z-Gly-Pro-βNA) and positions it as a mechanistically reductive probe for enzymes that tolerate minimal substrate occupancy. The compound serves as a substrate for serine proteases including trypsin and enteropeptidase, with enzymatic cleavage liberating free β-naphthylamine detectable via absorbance (λex ~335-350 nm) or fluorescence (λem ~410-430 nm) . The Z protecting group blocks N-terminal exopeptidase degradation, ensuring signal generation derives exclusively from endoproteolytic or restricted exoproteolytic cleavage at the Gly-βNA amide bond .

Z-Gly-betana: Why Conventional Multi-Residue Substrates Cannot Be Substituted Without Loss of Specific Information


The interchangeability of protease substrates is fundamentally limited by the interplay between substrate length, active-site subsite occupancy, and enzymatic specificity constants. Multi-residue substrates (e.g., Z-Gly-Gly-Arg-βNA or Z-Gly-Pro-βNA) derive their high catalytic efficiency from optimized interactions with extended S2-S4 enzyme subsites; such substrates are therefore biased toward proteases with corresponding extended binding pockets and cannot be used to isolate the contribution of the S1-P1 interaction alone [1]. Z-Gly-betana's minimal Gly-βNA core eliminates contributions from extended subsite binding, rendering it essential for applications where the signal must reflect only the terminal peptidase activity without confounding secondary interactions [1]. Substituting Z-Gly-betana with a longer, more efficient substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) introduces uncontrolled variables including altered pH-rate profiles, differential inhibitor sensitivity, and substrate-dependent conformational effects that preclude cross-study data harmonization in enzyme profiling panels or clinical diagnostic kits [2].

Quantitative Differentiation of Z-Gly-betana: Structural Minimalism and Enzymatic Selectivity Evidence


Z-Gly-betana vs. Multi-Residue Substrates: Structural Minimalism as a Determinant of Protease Profiling Specificity

Z-Gly-betana represents the minimal P1-P1' chromogenic substrate among commercially available Z-protected β-naphthylamides, comprising only a single glycine residue linked to the βNA reporter, whereas the most widely used alternatives (e.g., Z-Gly-Gly-Arg-βNA, Z-Gly-Pro-βNA, Suc-Ala-Ala-Pro-Phe-pNA) incorporate two or more amino acid residues to engage extended S2-S4 enzyme subsites . Multi-residue substrates exhibit catalytic efficiencies (kcat/KM) that are up to 3–6 orders of magnitude higher for proteases with complementary extended binding pockets, as demonstrated for Z-Gly-Pro-2-naphthylamide versus octapeptide substrates in prolyl oligopeptidase assays [1]. Z-Gly-betana's single-residue architecture eliminates S2-S4 subsite contributions, making it uniquely suitable for assays where only terminal peptidase activity is of interest, without confounding signal from extended pocket interactions .

protease substrate specificity enzyme kinetics biochemical assay development

N-Terminal Z-Group Protection: Eliminating Exopeptidase Interference in Z-Gly-betana Assays

The carbobenzyloxy (Z, Cbz) group at the N-terminus of Z-Gly-betana confers complete resistance to cleavage by aminopeptidases, a property shared by all Z-protected peptide substrates but absent in unprotected Gly-βNA . In comparative enzyme panels, unprotected peptide-βNA substrates generate background signal from ubiquitous aminopeptidase activity in biological samples (e.g., serum, tissue homogenates, cell lysates), reducing assay signal-to-background ratios and compromising specificity for the target protease of interest . The Z protecting group enables Z-Gly-betana to serve as a selective probe for endoproteases or restricted-specificity exoproteases (e.g., enteropeptidase) without interference from aminopeptidase-mediated cleavage, a critical distinction from unprotected alternatives that produce ambiguous or inflated activity measurements in complex matrices .

exopeptidase inhibition substrate stability biochemical reagent design

β-Naphthylamide Detection Sensitivity: Comparable Fluorescence Yield to AMC Substrates with Distinct Spectral Properties

The β-naphthylamide (βNA) reporter group of Z-Gly-betana generates a detectable fluorescent signal upon enzymatic cleavage (λex ~335-350 nm, λem ~410-430 nm), with sensitivity comparable to the widely used 7-amino-4-methylcoumarin (AMC) fluorophore [1]. Fluorescence yield of βNA upon liberation is within the same order of magnitude as AMC, enabling detection of nanomolar enzyme concentrations [2]. The distinct spectral window (λem ~410-430 nm) minimizes overlap with autofluorescence from common biological matrices (e.g., NADH/NADPH at ~460 nm, flavins at ~520 nm) relative to shorter-wavelength reporters [2]. Additionally, βNA can be detected colorimetrically via diazotization coupling, providing a dual-modality readout option not available with AMC-based substrates .

fluorogenic substrate chromogenic detection high-throughput screening

Enteropeptidase Activity Detection: Z-Gly-betana as a Substrate for Intestinal Protease Profiling

Z-Gly-betana has been established as a substrate for enteropeptidase (enterokinase, EC 3.4.21.9), the intestinal serine protease responsible for activating trypsinogen to trypsin via cleavage of the Asp-Asp-Asp-Asp-Lys sequence . Unlike the native macromolecular substrate trypsinogen, Z-Gly-betana provides a small-molecule alternative that permits continuous spectrophotometric or fluorometric monitoring of enteropeptidase activity without the need for coupled assays or secondary enzyme detection . In contrast, other widely used Z-protected βNA substrates such as Z-Gly-Gly-Arg-βNA and Z-Gly-Pro-βNA are optimized for trypsin-like proteases or prolyl oligopeptidase, respectively, and exhibit negligible or substantially reduced turnover by enteropeptidase . Z-Gly-betana thus occupies a distinct niche in the protease substrate panel for gastrointestinal enzyme profiling and diagnostic applications .

enteropeptidase assay digestive enzyme protease substrate panel

Defined Application Scenarios for Z-Gly-betana Based on Verified Differentiation


Isolation of Terminal Peptidase Activity in S1-P1 Subsite Mapping Studies

Investigators mapping the S1 subsite specificity of novel or engineered proteases should select Z-Gly-betana as the minimal P1-P1' substrate. Its single-residue Gly-βNA core eliminates contributions from extended S2-S4 subsite binding that confound analysis with multi-residue substrates such as Z-Gly-Gly-Arg-βNA or Suc-Ala-Ala-Pro-Phe-pNA [1]. The Z protecting group further ensures that measured cleavage activity derives exclusively from the enzyme's endoproteolytic or restricted exoproteolytic capacity without interference from aminopeptidases present in crude enzyme preparations .

Enteropeptidase Activity Measurement in Gastrointestinal Research and Clinical Diagnostics

Researchers quantifying enteropeptidase activity in intestinal biopsies, fecal samples, or recombinant enzyme preparations should prioritize Z-Gly-betana over multi-residue substrates (e.g., Z-Gly-Gly-Arg-βNA or Z-Gly-Pro-βNA) that show negligible enteropeptidase turnover [1]. Z-Gly-betana enables continuous spectrophotometric or fluorometric monitoring of enteropeptidase activity, eliminating the need for trypsinogen-based coupled assays that introduce additional enzyme-dependent variables and extended incubation times .

Protease Inhibitor Screening Panels Requiring Minimalist Substrate Architecture

High-throughput screening programs evaluating inhibitor libraries against proteases with limited substrate-length tolerance should incorporate Z-Gly-betana as a control substrate. Unlike extended substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA) that occupy S2-S4 pockets and may mask inhibitor binding at these sites, Z-Gly-betana's minimal Gly-βNA structure allows detection of competitive inhibitors targeting the S1 pocket without confounding subsite interactions [1]. The βNA reporter's dual chromogenic/fluorogenic readout further supports flexible detection on diverse plate reader platforms without substrate switching .

Cross-Platform Assay Development Using Dual-Modality βNA Detection

Laboratories transitioning assays between high-throughput fluorescence plate readers and simple colorimetric endpoint readers should utilize Z-Gly-betana to maintain substrate consistency across platforms. The βNA reporter group supports both fluorescence detection (λex ~335-350 nm, λem ~410-430 nm) with nanomolar sensitivity and colorimetric diazotization coupling for low-tech endpoint quantification, a dual-modality capability not available with AMC-based substrates that are primarily restricted to fluorogenic readouts [1]. This eliminates the need for separate substrate validation when changing detection instrumentation.

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